molecular formula C17H14O4 B3031278 3-(3,4-Dimethoxyphenyl)chromen-2-one CAS No. 22367-92-6

3-(3,4-Dimethoxyphenyl)chromen-2-one

Cat. No.: B3031278
CAS No.: 22367-92-6
M. Wt: 282.29 g/mol
InChI Key: OIFPKNYYBNPHRA-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)chromen-2-one is a chemical compound belonging to the class of chromones, which are oxygenated heterocyclic compounds. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The compound this compound is characterized by the presence of a chromen-2-one core structure substituted with a 3,4-dimethoxyphenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)chromen-2-one can be achieved through various synthetic routes. One common method involves the Claisen-Schmidt condensation of 3,4-dimethoxybenzaldehyde with 2-hydroxyacetophenone, followed by cyclization to form the chromen-2-one core. The reaction is typically carried out under alkaline conditions using sodium hydroxide as a base and ethanol as a solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydrochromen-2-one derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromen-2-one derivatives. Substitution reactions result in various substituted chromen-2-one compounds.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits antimicrobial, antioxidant, and anti-inflammatory properties, making it a candidate for drug development.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to the induction of apoptosis through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway. Additionally, its antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dihydroxyphenyl)chromen-2-one
  • 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
  • 2-(3,4-Dimethoxyphenyl)-3-hydroxy-5,6,7-trimethoxy-4H-chromen-4-one

Uniqueness

3-(3,4-Dimethoxyphenyl)chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-15-8-7-11(10-16(15)20-2)13-9-12-5-3-4-6-14(12)21-17(13)18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFPKNYYBNPHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327756
Record name NSC682564
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22367-92-6
Record name NSC682564
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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